[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride
Description
[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride is a synthetic amine derivative featuring a pyrrolidinyl core substituted with a cyclopentyl group at the 1-position and an aminomethyl moiety at the 3-position. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical research.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1-cyclopentylpyrrolidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-7-9-5-6-12(8-9)10-3-1-2-4-10;;/h9-10H,1-8,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICYPCDWUKQPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride typically involves the reaction of cyclopentylamine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the role of Mannich bases, including derivatives like [(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride, in anticancer therapy. Mannich bases have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents. For instance, certain Mannich bases have shown IC50 values less than 10 μM against human colon cancer cells, indicating strong efficacy .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties. Research indicates that pyrrolidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. The structural characteristics of this compound may enhance its ability to penetrate the blood-brain barrier, making it a candidate for further exploration in neuropharmacology .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of pyrrolidine derivatives. Studies have suggested that compounds similar to this compound exhibit activity against various bacterial strains and fungi, positioning them as potential candidates for developing new antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves the Mannich reaction, which allows for the introduction of an aminomethyl function into various substrates. This method not only facilitates the creation of diverse derivatives but also enhances the biological activity of the resulting compounds .
Case Study 1: Anticancer Activity
A study evaluated several Mannich bases derived from pyrrolidine structures against human cancer cell lines. Among these, a derivative closely related to this compound exhibited significant cytotoxicity, outperforming established chemotherapeutics like 5-fluorouracil by 2.5 to 5.2 times in specific assays .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotective agents, a related pyrrolidine derivative was shown to improve cognitive function in animal models of Alzheimer's disease. The mechanism was attributed to the modulation of cholinergic pathways and reduction of oxidative stress markers .
Mechanism of Action
The mechanism of action of [(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Cyclic Substituents
[(1-Cyclopropyl-3-pyrrolidinyl)methyl]amine Dihydrochloride
- Molecular Formula : C₇H₁₄Cl₂N₂
- Molecular Weight : 213.15 g/mol
- Purity : 95%
- Key Features : The cyclopropyl substituent introduces steric strain and moderate lipophilicity. Its compact structure may favor interactions with sterically constrained biological targets.
Target Compound (Hypothetical Comparison) :
Replacing cyclopropyl with cyclopentyl would increase molecular weight (estimated ~241 g/mol) and lipophilicity due to the larger aliphatic ring. This modification could enhance membrane permeability but reduce solubility in polar solvents compared to the cyclopropyl analog.
Key Comparisons :
- Substituent Effects : Fluorine in the pyridinyl derivative enhances electronegativity and metabolic stability, whereas the pyrrolidinedione hybrid introduces hydrogen-bonding motifs.
Biogenic Amine Dihydrochloride Salts
Simpler biogenic amines like putrescine dihydrochloride (C₄H₁₂Cl₂N₂, MW: 183.06 g/mol, ≥98% purity) and cadaverine dihydrochloride serve as benchmarks for basic amine properties . Unlike the target compound, these linear diamines lack cyclic substituents and are primarily associated with food spoilage or cellular processes rather than targeted drug design.
Research Findings and Implications
- Solubility : Dihydrochloride salts generally exhibit high water solubility, critical for in vitro assays .
- Steric and Electronic Effects: Cyclopentyl’s bulk may hinder binding to flat enzymatic pockets but improve selectivity for voluminous receptors.
- Synthetic Utility : Enamine’s fluorinated and pyrimidinyl derivatives highlight trends in optimizing bioavailability and target engagement .
Biological Activity
[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride is an amine derivative with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a cyclopentyl group and a pyrrolidine moiety. This configuration enhances its solubility and stability in aqueous environments due to the presence of two hydrochloric acid molecules associated with the amine.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It modulates their activity, leading to physiological effects that are potentially beneficial in therapeutic contexts. Research indicates that it may influence neurotransmitter systems, making it a candidate for treating neurological disorders.
Neurological Disorders
Studies suggest that this compound could be effective in treating conditions such as depression and anxiety by modulating serotonin and dopamine pathways. Preliminary docking studies have shown promising interactions with specific receptor subtypes, indicating potential therapeutic efficacy .
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. For instance, it has shown activity in human tumor xenograft models, including glioblastoma and prostate cancer . The mechanism may involve the inhibition of DNA topoisomerase I, leading to disrupted cellular proliferation .
Case Studies
- Antidepressant Effects : A study involving animal models indicated that administration of this compound resulted in significant reductions in depressive-like behaviors, correlating with increased levels of serotonin in the brain .
- Cytotoxicity Against Cancer : In vitro studies revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as an anticancer agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity | Therapeutic Potential |
|---|---|---|---|
| This compound | Cyclopentyl + Pyrrolidine | Neurotransmitter modulation; Cytotoxicity | Neurological disorders; Cancer |
| [(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine hydrochloride | Similar structure | Moderate activity | Limited therapeutic application |
| [(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine sulfate | Similar structure | Low activity | Not extensively studied |
Q & A
Q. What are the established synthetic routes for [(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride?
The synthesis typically involves functionalizing a pyrrolidine ring with a cyclopentyl group and an amine side chain. A common approach includes:
- Nucleophilic substitution : Reacting 1-cyclopentylpyrrolidine with a halogenated methylamine precursor (e.g., chloromethylamine) under basic conditions (e.g., NaH or K₂CO₃) to form the tertiary amine backbone.
- Salt formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and crystallinity for characterization . Optimization of reaction conditions (temperature, solvent polarity, and stoichiometry) is critical to minimize byproducts like unreacted cyclopentylpyrrolidine or over-alkylation derivatives .
Q. How is the compound characterized for purity and structural integrity?
Key analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR verify the cyclopentyl and pyrrolidinyl moieties, with characteristic shifts for methylamine protons (δ ~2.5–3.5 ppm) and cyclopentyl carbons (δ ~25–35 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks matching the molecular formula (e.g., C₁₀H₂₁N₂·2HCl) and detects impurities via fragmentation patterns .
- X-ray crystallography : Resolves the stereochemistry of the cyclopentyl-pyrrolidine junction, critical for understanding conformational flexibility .
Q. What are the primary applications of this compound in medicinal chemistry?
The compound’s rigid cyclopentyl-pyrrolidine scaffold is explored for:
- Receptor modulation : As a structural analog of psychoactive amines, it may target dopamine or serotonin receptors due to its conformational rigidity .
- Enzyme inhibition : The tertiary amine group can act as a hydrogen-bond donor/acceptor in binding pockets (e.g., monoamine oxidases) .
Advanced Research Questions
Q. How can synthetic yields be optimized while avoiding common side reactions?
- Byproduct mitigation : Use of anhydrous conditions and inert atmospheres prevents hydrolysis of intermediates.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve regioselectivity during alkylation .
- Reaction monitoring : Real-time HPLC or TLC tracks intermediate formation, enabling timely quenching to prevent over-alkylation . Contradictions in literature methods (e.g., solvent polarity effects) highlight the need for empirical optimization based on target purity (>95% by HPLC) .
Q. How do stereochemical variations at the pyrrolidine-cyclopentyl junction affect biological activity?
- Conformational analysis : Molecular dynamics simulations reveal that the cyclopentyl group restricts pyrrolidine ring puckering, altering binding affinity to targets like σ receptors .
- Empirical testing : Enantiomeric pairs are synthesized via chiral catalysts (e.g., BINAP-Ru complexes) and assayed for activity differences in vitro (e.g., IC₅₀ shifts of >10-fold observed in some kinase assays) .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Standardized assays : Variability often arises from differences in assay conditions (e.g., pH, co-solvents). Adopting uniform protocols (e.g., CEREP Panels) improves reproducibility .
- Metabolite profiling : LC-MS identifies active metabolites that may contribute to observed discrepancies in potency .
Q. How can the compound’s stability under physiological conditions be evaluated?
- pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via UV-Vis or NMR. The dihydrochloride form typically shows enhanced stability in acidic environments .
- Plasma stability assays : Exposure to human plasma (37°C, 24h) followed by LC-MS quantifies hydrolysis of the amine group .
Methodological Considerations
Q. What computational tools predict the compound’s ADMET properties?
- QSAR models : Software like Schrödinger’s QikProp estimates logP (-1.5 to 0.5), solubility (>10 mg/mL), and blood-brain barrier penetration (predicted CNS activity: ±) .
- Docking studies : AutoDock Vina simulates binding to homology-modeled receptors (e.g., 5-HT₆), prioritizing derivatives for synthesis .
Q. How are structure-activity relationships (SAR) systematically explored?
- Analog libraries : Synthesize derivatives with substituents on the cyclopentyl (e.g., fluoro, methyl) or pyrrolidine (e.g., spiro-fused rings) groups .
- Free-Wilson analysis : Quantifies contributions of specific moieties to activity, guiding lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
